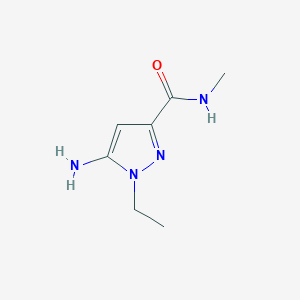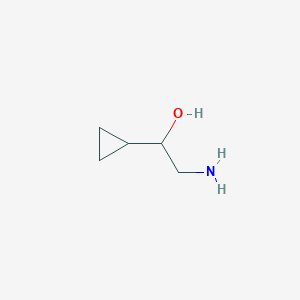
4-(2-Methoxyethoxy)butanoic acid
Overview
Description
4-(2-Methoxyethoxy)butanoic acid is a chemical compound with the CAS Number: 935678-17-4 . It has a molecular weight of 162.19 and a molecular formula of C7H14O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) or similar documents.Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(2-Methoxyethoxy)butanoic acid, has been used as a photolabile protecting group in the development of nanofluidic devices based on synthetic ion channels. These channels can be optically gated, allowing for the UV-light-triggered permselective transport of ionic species in aqueous solutions. This application suggests potential uses in controlled release, sensing, and information processing technologies (Ali et al., 2012).
Analytical Methodologies for Compound Quantification
Analytical methodologies for the quantification of ferulic acid and its oligomers highlight the importance of accurate measurement techniques in the evaluation of compounds with antioxidant properties. By extension, similar methodologies could be adapted for the analysis of this compound, particularly in contexts where its presence and concentration are critical to the outcomes of chemical or biological processes (Barberousse et al., 2008).
Process Development for Chemical Synthesis
A study on the organic solvent-free process for the synthesis of related compounds demonstrates the ongoing evolution in chemical manufacturing practices towards more sustainable and environmentally friendly methods. These advancements could inform processes for the synthesis or modification of this compound in industrial settings, emphasizing efficiency and environmental considerations (Delhaye et al., 2006).
Applications in Health and Food Industries
The potential health benefits of compounds bearing a feruloyl moiety, such as antioxidant, antimicrobial, and anti-inflammatory activities, suggest a broad range of applications for similar compounds in food, health, and cosmetic industries. Given the structural similarities, research into this compound could explore its potential as a bioactive compound in these sectors (Silva & Batista, 2017).
Advances in Chemical and Analysis
The detailed analysis of the lipid peroxidation product 4-Hydroxy-2-nonenal underscores the importance of understanding the chemical behavior and analysis of reactive and cytotoxic compounds. This research can provide a foundation for studying the reactivity, stability, and analytical detection of similar compounds, including this compound, especially in biological and environmental samples (Spickett, 2013).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(2-methoxyethoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-5-6-11-4-2-3-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPBHHXFLZBNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66837-09-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66837-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501200181 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66837-09-0, 935678-17-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Cyclopentylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2736178.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)



![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)


![Rel-(3a,6a-dimethyl-hexahydro-1H-furo[3,4-c])pyrrole hydrochloride](/img/no-structure.png)

